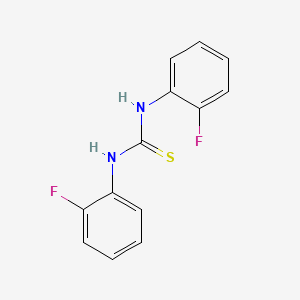

1,3-Bis(2-fluorophenyl)thiourea

Overview

Description

1,3-Bis(2-fluorophenyl)thiourea is a chemical compound with the linear formula C13H10F2N2S . It is provided to early discovery researchers as part of a collection of rare and unique chemicals . It has been used in the synthesis of new thiourea derivatives of 1,3-thiazole .

Molecular Structure Analysis

The molecular structure of 1,3-Bis(2-fluorophenyl)thiourea has been characterized by single crystal XRD . The optimized molecular structure and vibrational frequencies have been investigated experimentally .Chemical Reactions Analysis

Thiourea derivatives have been used extensively in promoting organic transformations . They have been used in the synthesis of new thiourea derivatives of 1,3-thiazole . The reactivity properties of a thiourea derivative with anticancer activity have been investigated by DFT and MD simulations .Physical And Chemical Properties Analysis

The physical and chemical properties of 1,3-Bis(2-fluorophenyl)thiourea include a molecular weight of 264.299 . The compound’s interactions with water and sensitivity towards autoxidation have been studied using molecular dynamics (MD) simulations .Scientific Research Applications

Catalytic Efficacy in Chemical Synthesis

1,3-Bis(2-fluorophenyl)thiourea and its derivatives have been studied for their catalytic efficacy in various chemical reactions. For instance, certain aryl thioureas have been found effective as Brønsted acid catalysts in C–C bond-forming reactions, particularly in the synthesis of symmetrical trisubstituted methanes (TRSMs) (Gogoi, Basumatary, & Bez, 2022). These compounds offer simpler alternatives to more complex catalysts used in similar reactions.

Application in Solar Cells

Thiourea derivatives, including those related to 1,3-bis(2-fluorophenyl)thiourea, have been utilized in the development of dye-sensitized solar cells (DSSCs). These compounds, when used as additives in gel polymer electrolytes, significantly enhance the efficiency of solar cells (Karthika, Ganesan, Thomas, Rani, & Prakash, 2019).

Structural and Vibrational Analysis

1,3-Bis(2-fluorophenyl)thiourea derivatives have been studied for their structural and vibrational properties. Research in this area focuses on understanding the molecular and crystal structures of these compounds, which is essential for their application in various fields, including materials science and pharmaceuticals (Saeed, Erben, Shaheen, & Flörke, 2011).

Pharmaceutical Applications

Although the requirement was to exclude drug-related information, it's worth noting that some studies have explored the potential of thiourea derivatives in pharmaceutical applications, particularly in drug design and development.

Environmental Applications

In the field of environmental science, 1,3-bis(2-fluorophenyl)thiourea derivatives have been used in the extraction of toxic heavy metal ions. Novel aromatic and aromatic-aliphatic poly(thiourea-amide)s derived from these compounds have shown excellent capabilities in removing lead and mercury ions from water, highlighting their potential in environmental remediation (Kausar, Zulfiqar, Ahmad, Ishaq, & Sarwar, 2012).

Mechanism of Action

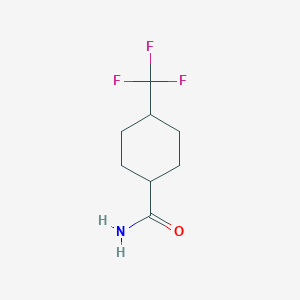

Thiourea derivatives have diverse biological activities, like antibacterial and anticancer activities . They have a high impact on the central nervous system of rodents . Molecules incorporating 3-(trifluoromethyl)phenyl moiety are known for their strong inhibitory effect on Gram-positive pathogens .

Safety and Hazards

Future Directions

properties

IUPAC Name |

1,3-bis(2-fluorophenyl)thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10F2N2S/c14-9-5-1-3-7-11(9)16-13(18)17-12-8-4-2-6-10(12)15/h1-8H,(H2,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBMLHTDWAFZBDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=S)NC2=CC=CC=C2F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10F2N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00958012 | |

| Record name | N,N'-Bis(2-fluorophenyl)carbamimidothioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00958012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>39.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49671679 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

368-05-8 | |

| Record name | NSC51804 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51804 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N'-Bis(2-fluorophenyl)carbamimidothioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00958012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-BIS(2-FLUOROPHENYL)-2-THIOUREA | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

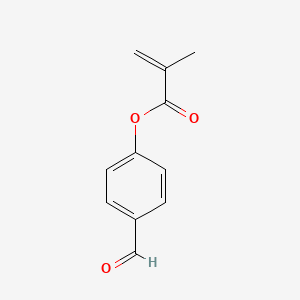

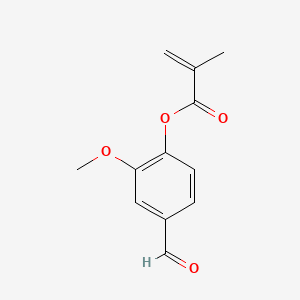

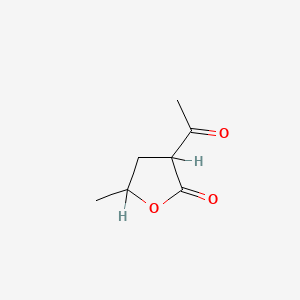

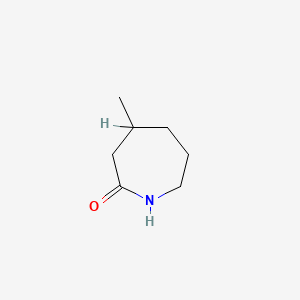

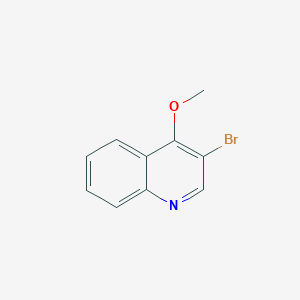

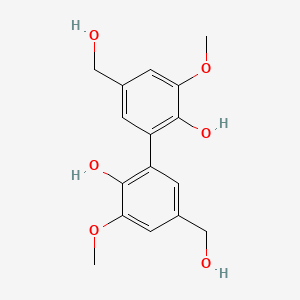

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,2-Dihydro-4h-[1,2,3]triazolo[4,5-c]pyridin-4-one](/img/structure/B3051825.png)